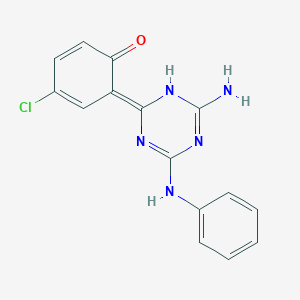
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one, also known as AC-73, is a synthetic compound with potential applications in scientific research.
作用机制
The mechanism of action of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one involves binding to the ATP-binding site of CK2, thereby preventing the enzyme from phosphorylating its substrates. This leads to a reduction in the activity of CK2 and downstream signaling pathways that promote cell survival and proliferation. Inhibition of CK2 by (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, further contributing to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on CK2, (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of other kinases, including AKT and ERK, which are also involved in promoting cell survival and proliferation. (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can have both pro-survival and pro-death effects depending on the context.
实验室实验的优点和局限性
One advantage of using (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme without affecting other kinases. (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy. However, one limitation of using (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.
未来方向
There are several potential future directions for research on (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one. One area of interest is in combination therapy with other anti-cancer drugs, which may enhance the efficacy of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one and reduce the likelihood of resistance. Another direction is in the development of more potent and selective CK2 inhibitors based on the structure of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one. Finally, (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one may have potential applications in other diseases beyond cancer, such as neurodegenerative disorders and inflammatory diseases, which also involve dysregulation of CK2 signaling pathways.
Conclusion
In conclusion, (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves inhibition of the enzyme CK2, leading to induction of apoptosis in cancer cells. (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
合成方法
The synthesis of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one involves a multi-step process that begins with the reaction of 4-chlorocyclohex-2-enone with hydrazine hydrate to form 4-chlorocyclohexa-2,4-dien-1-one hydrazone. This intermediate is then reacted with aniline and cyanuric acid to form the triazine ring, followed by the addition of ammonia to introduce the amino group. The final step involves the removal of the hydrazone group with acid to yield (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one.
科学研究应用
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of the enzyme protein kinase CK2, which is overexpressed in many types of cancer and is associated with increased tumor growth and resistance to chemotherapy. Inhibition of CK2 has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models.
属性
产品名称 |
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one |
|---|---|
分子式 |
C15H12ClN5O |
分子量 |
313.74 g/mol |
IUPAC 名称 |
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H12ClN5O/c16-9-6-7-12(22)11(8-9)13-19-14(17)21-15(20-13)18-10-4-2-1-3-5-10/h1-8H,(H4,17,18,19,20,21)/b13-11+ |
InChI 键 |
WANNPULMIMPVIS-ACCUITESSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC2=N/C(=C/3\C=C(C=CC3=O)Cl)/NC(=N2)N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C=C(C=CC3=O)Cl)NC(=N2)N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C=C(C=CC3=O)Cl)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)




![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)


![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)
